5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethylsulfanyl)pyrimidine
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Overview
Description
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethylsulfanyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the piperazine moiety, and subsequent chlorination and ethylsulfanyl substitution. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperazine moiety via nucleophilic substitution reactions.
Chlorination: Chlorination of the aromatic ring using reagents such as thionyl chloride or phosphorus pentachloride.
Ethylsulfanyl Substitution: Introduction of the ethylsulfanyl group using ethylthiol or related reagents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogen substitution reactions on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Triazole-Pyrimidine Hybrids
Uniqueness
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethylsulfanyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18Cl2N4OS |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
(5-chloro-2-ethylsulfanylpyrimidin-4-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18Cl2N4OS/c1-2-25-17-20-11-14(19)15(21-17)16(24)23-8-6-22(7-9-23)13-5-3-4-12(18)10-13/h3-5,10-11H,2,6-9H2,1H3 |
InChI Key |
ULCBDXAVKDSDSA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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